molecular formula C16H21N3O3S B2656465 5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid CAS No. 439094-49-2

5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid

Cat. No.: B2656465
CAS No.: 439094-49-2
M. Wt: 335.42
InChI Key: UWNNNYZLBVUMGV-UHFFFAOYSA-N
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Description

5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid is an organic compound with a complex structure that includes amino, diethylamino, phenylamino, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino groups. Subsequent sulfonation introduces the sulfonic acid group. The diethylamino group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(phenylamino)benzenesulfonic acid: Lacks the diethylamino group, which may affect its reactivity and applications.

    2-Amino-5-(diethylamino)benzenesulfonic acid: Similar structure but different positioning of functional groups, leading to different chemical properties.

Properties

IUPAC Name

5-amino-4-anilino-2-(diethylamino)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-3-19(4-2)15-11-14(18-12-8-6-5-7-9-12)13(17)10-16(15)23(20,21)22/h5-11,18H,3-4,17H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNNNYZLBVUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC2=CC=CC=C2)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439094-49-2
Record name 5-AMINO-4-ANILINO-2-(DIETHYLAMINO)BENZENESULFONIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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